Ortho-Methyl vs. Unsubstituted Benzamide: Impact on DAPK1 Inhibitory Potency (Class-Level Inference)
In the indoline-morpholinoethyl benzamide series, the unsubstituted benzamide serves as the minimal scaffold. While direct head-to-head IC50 data for the 2-methyl derivative versus the unsubstituted analog is not publicly available from non-excluded sources, class-level SAR from analogous dual DAPK1/CSF1R inhibitor series indicates that ortho-substitution consistently enhances DAPK1 affinity by filling a hydrophobic pocket adjacent to the ATP-binding site [1]. The unsubstituted analog (CAS 922115-50-2) is expected to exhibit significantly weaker DAPK1 engagement. This inference is supported by the observation that the 3,5-dimethoxy analog within this scaffold series is reported as a potent DAPK1 inhibitor [1].
| Evidence Dimension | DAPK1 Inhibitory Activity (Predicted rank order) |
|---|---|
| Target Compound Data | Not directly reported in accessible primary sources; predicted to be intermediate between unsubstituted and 3,5-dimethoxy based on electronic and steric contributions |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS 922115-50-2): predicted low potency; 3,5-dimethoxy analog (CAS 921895-22-9): reported as potent DAPK1/CSF1R dual inhibitor in kinase assays |
| Quantified Difference | Exact IC50 difference not quantifiable; class SAR suggests >10-fold difference between unsubstituted and optimally substituted analogs |
| Conditions | In vitro kinase inhibition assay (DAPK1 catalytic domain); data inferred from scaffold-matched inhibitor series [1] |
Why This Matters
The 2-methyl group is predicted to provide a potency gain over the unsubstituted baseline, making it a more suitable candidate for assays requiring meaningful DAPK1 engagement without the dual methoxy substitution that may introduce off-target effects.
- [1] KIST Library Institutional Repository. (2021). First-in-class DAPK1/CSF1R dual inhibitors. European Journal of Medicinal Chemistry, 162, 161-175. View Source
